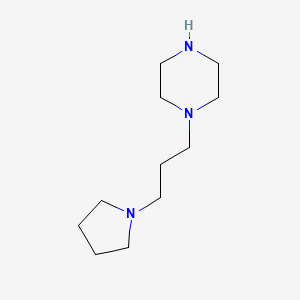

1-(3-Pyrrolidinopropyl)Piperazine

Beschreibung

The exact mass of the compound 1-(3-Pyrrolidinopropyl)Piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Pyrrolidinopropyl)Piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Pyrrolidinopropyl)Piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(3-pyrrolidin-1-ylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-2-7-13(6-1)8-3-9-14-10-4-12-5-11-14/h12H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXVYOQQRAMPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371946 | |

| Record name | 1-(3-Pyrrolidinopropyl)Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224309-80-2 | |

| Record name | 1-(3-Pyrrolidinopropyl)Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 224309-80-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Pyrrolidinopropyl)Piperazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Pyrrolidinopropyl)piperazine is a disubstituted piperazine derivative featuring both a pyrrolidine and a piperazine moiety. This unique structural combination imparts a range of physicochemical properties that make it a valuable building block in medicinal chemistry. The piperazine ring, a common pharmacophore, is known to enhance pharmacokinetic properties such as aqueous solubility and bioavailability. This technical guide provides a comprehensive overview of the chemical and physical characteristics of 1-(3-Pyrrolidinopropyl)piperazine, detailed synthetic protocols, and a discussion of its current and potential applications in drug discovery and development.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in modern drug discovery, present in a wide array of therapeutic agents.[1][2] Its prevalence is attributed to its unique physicochemical and biological properties. The two nitrogen atoms in the piperazine ring can be readily functionalized, allowing for the creation of diverse chemical libraries with a wide range of biological activities.[3][4] Piperazine-containing compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antifungal, anthelmintic, anticancer, and central nervous system activities.[3][5][6] The incorporation of a piperazine moiety can significantly improve the pharmacokinetic profile of a drug candidate by enhancing its solubility, permeability, and metabolic stability.

1-(3-Pyrrolidinopropyl)piperazine combines the advantageous features of the piperazine ring with a pyrrolidinopropyl side chain. This addition introduces a tertiary amine and another heterocyclic system, further expanding the potential for molecular interactions and biological activity. This guide will delve into the specific chemical properties of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development. The following table summarizes the known and predicted properties of 1-(3-Pyrrolidinopropyl)piperazine.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₃N₃ | [7] |

| Molecular Weight | 197.32 g/mol | [7] |

| CAS Number | 224309-80-2 | [1] |

| Appearance | Solid | [7] |

| Boiling Point | 116-118 °C at 0.5 mmHg290.2 °C at 760 mmHg (Predicted) | [1] |

| Density | 0.969 g/cm³ (Predicted) | [1] |

| Melting Point | Not available | |

| pKa | Not available (Predicted values for related piperazine structures suggest basicity) | [2][8] |

| Solubility | Expected to be soluble in water and polar organic solvents. | [9] |

| SMILES | C1CCN(C1)CCCN2CCNCC2 | [7] |

| InChI | 1S/C11H23N3/c1-2-7-13(6-1)8-3-9-14-10-4-12-5-11-14/h12H,1-11H2 | [7] |

Note: Some of the physicochemical properties are predicted and should be confirmed by experimental data.

Synthesis and Purification

The synthesis of 1-(3-Pyrrolidinopropyl)piperazine can be achieved through various standard organic chemistry transformations. A common approach involves the nucleophilic substitution reaction between a suitable piperazine derivative and a pyrrolidinopropyl halide or a related electrophile.

General Synthetic Approach

A plausible and commonly employed synthetic route for 1-(3-Pyrrolidinopropyl)piperazine involves the N-alkylation of piperazine with a 3-pyrrolidinopropyl halide. To achieve mono-alkylation and avoid the formation of the di-substituted product, a protecting group strategy is often utilized.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet representative, experimental protocol for the synthesis of 1-(3-Pyrrolidinopropyl)piperazine. Researchers should adapt and optimize this protocol based on their specific laboratory conditions and available starting materials.

Step 1: Protection of Piperazine

-

To a solution of piperazine (2 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a solution of di-tert-butyl dicarbonate (Boc-anhydride) (1 equivalent) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting N-Boc-piperazine by column chromatography or distillation.

Step 2: N-Alkylation

-

To a solution of N-Boc-piperazine (1 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide, add a base such as potassium carbonate or triethylamine (1.5 equivalents).

-

Add 1-(3-chloropropyl)pyrrolidine (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-1-(3-pyrrolidinopropyl)piperazine.

Step 3: Deprotection

-

Dissolve the crude product from Step 2 in a suitable solvent such as dichloromethane or methanol.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude 1-(3-Pyrrolidinopropyl)piperazine by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol/ammonia gradient) to yield the final product.

Applications in Drug Development

While specific FDA-approved drugs containing the 1-(3-pyrrolidinopropyl)piperazine scaffold are not readily identifiable, the structural motifs present suggest a high potential for biological activity. Piperazine derivatives are integral to numerous drugs with diverse therapeutic applications.[10]

The presence of two basic nitrogen centers in 1-(3-pyrrolidinopropyl)piperazine makes it a candidate for targeting receptors and enzymes where cationic interactions are important. Potential areas of investigation for this scaffold include:

-

Antimicrobial and Antifungal Agents: The piperazine moiety is a known pharmacophore in various antimicrobial and antifungal drugs.[3]

-

Central Nervous System (CNS) Agents: Many piperazine derivatives exhibit CNS activity, acting as antipsychotics, antidepressants, and anxiolytics.[10] The lipophilicity and basicity of 1-(3-pyrrolidinopropyl)piperazine may allow it to cross the blood-brain barrier.

-

Anthelmintic Agents: Piperazine and its salts have a long history of use as anthelmintic drugs, primarily for the treatment of roundworm and pinworm infections.[9]

Further research is required to fully elucidate the pharmacological profile and therapeutic potential of 1-(3-Pyrrolidinopropyl)piperazine and its derivatives.

Reactivity and Stability

1-(3-Pyrrolidinopropyl)piperazine is a stable compound under normal laboratory conditions. However, as a diamine, it exhibits characteristic reactivity.

-

Basicity: The two nitrogen atoms are basic and will react with acids to form salts. The piperazine nitrogens are typically more basic than the pyrrolidine nitrogen.

-

Nucleophilicity: The secondary amine in the piperazine ring and the tertiary amine in the pyrrolidine ring are nucleophilic and can react with electrophiles. The secondary amine of the piperazine is generally more reactive in nucleophilic substitution reactions.

-

Oxidation: Amines can be susceptible to oxidation, so it is advisable to store the compound under an inert atmosphere and away from strong oxidizing agents.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids and oxidizing agents.

Analytical Characterization

The identity and purity of 1-(3-Pyrrolidinopropyl)piperazine can be confirmed using a variety of standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the piperazine and pyrrolidine rings, as well as the propyl chain. The chemical shifts and coupling patterns will be characteristic of the specific proton environments. |

| ¹³C NMR | Resonances for each of the unique carbon atoms in the molecule. The chemical shifts will be indicative of the carbon's hybridization and proximity to heteroatoms. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C-N, and N-H (if present as a salt) stretching and bending vibrations. |

Safety and Handling

Based on the available safety data for 1-(3-Pyrrolidinopropyl)piperazine and related compounds, the following precautions should be taken:

-

Hazard Classification: The compound is classified as a skin irritant (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a fume hood.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

1-(3-Pyrrolidinopropyl)piperazine is a versatile chemical building block with significant potential in drug discovery and development. Its combination of a piperazine and a pyrrolidine moiety offers a unique structural framework for the design of novel therapeutic agents. While further research is needed to fully characterize its physicochemical properties and pharmacological activity, this technical guide provides a solid foundation for researchers and scientists working with this promising compound. The synthetic pathways outlined, coupled with the available safety and analytical information, will aid in the effective and safe utilization of 1-(3-Pyrrolidinopropyl)piperazine in the pursuit of new medicines.

References

-

2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2023-11-01). Retrieved from [Link]

-

A Mini Review on Piperizine Derivatives and their Biological Activity - Jetir.Org. Retrieved from [Link]

- CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents.

-

Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents - ResearchGate. (2019-08-15). Retrieved from [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. Retrieved from [Link]

-

Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed. Retrieved from [Link]

-

Piperazine - the NIST WebBook. Retrieved from [Link]

-

1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem. Retrieved from [Link]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. Retrieved from [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. Retrieved from [Link]

-

Piperazine | C4H10N2 | CID 4837 - PubChem. Retrieved from [Link]

-

Piperazine - the NIST WebBook - National Institute of Standards and Technology. Retrieved from [Link]

-

synthesis and biological evaluation of some novel piperazine derivatives - ResearchGate. (2025-08-08). Retrieved from [Link]

- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents.

-

Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

-

Synthesis of piperazines - Organic Chemistry Portal. Retrieved from [Link]

-

pK a values of common substituted piperazines - ResearchGate. Retrieved from [Link]

-

A Mini Review on Piperizine Derivatives and their Biological Activity - Jetir.Org. Retrieved from [Link]

-

Dissociation Constant (p K a ) and Thermodynamic Properties of 1,4-Bis(3-aminopropyl) Piperazine, 1,3-Bis(aminomethyl) Cyclohexane, Tris(2-aminoethyl) Amine, and 1-Amino-4-methyl Piperazine: Study of the Protonation Mechanism Using the Density Function Theory - ResearchGate. Retrieved from [Link]

-

CAS No : 6640-24-0 | Chemical Name : 1-(3-Chlorophenyl)piperazine | | Pharmaffiliates. Retrieved from [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 6. Piperazine [webbook.nist.gov]

- 7. 1-(3-pyrrolidinopropyl)piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. uregina.ca [uregina.ca]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacophore Frontier: 1-(3-Pyrrolidinopropyl)Piperazine in GPCR Ligand Design

Executive Summary: The "Privileged Scaffold" Status

1-(3-Pyrrolidinopropyl)piperazine (CAS 22399-53-7) is not merely a chemical reagent; in medicinal chemistry, it represents a privileged scaffold —a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Its primary biological significance lies in its role as a non-imidazole histamine H3 receptor antagonist pharmacophore . By replacing the imidazole ring of histamine with this piperazine-pyrrolidine moiety, researchers have successfully improved blood-brain barrier (BBB) penetration and reduced cytochrome P450 inhibition, overcoming the two major failure points of early H3 ligands. Furthermore, recent data suggests significant off-target or dual-target affinity for Sigma-1 (

Structural Biology & Pharmacophore Analysis[1][2]

The biological activity of 1-(3-Pyrrolidinopropyl)piperazine is dictated by its physicochemical geometry and basicity. It functions as a "basic tail" that anchors ligands to G-Protein Coupled Receptors (GPCRs).

The "Basic Tail" Mechanism

In the binding pocket of the Histamine H3 receptor (and similar aminergic GPCRs), a conserved Aspartic Acid residue (Asp3.32) requires an electrostatic interaction.

-

Proximal Nitrogen (Piperazine N1): Often serves as an attachment point to the aromatic core (the "head" group).

-

Distal Nitrogen (Pyrrolidine): Possesses a pKa of ~9.5–10.0. At physiological pH, this nitrogen is protonated, forming a critical salt bridge with Asp3.32.

-

Propyl Linker: Provides the optimal steric distance (approx. 4–6 Å) to span the receptor's hydrophobic tunnel, preventing steric clash while positioning the basic nitrogen correctly.

Visualization: The H3 Antagonist Pharmacophore

The following diagram illustrates how this scaffold integrates into the receptor binding site.

Caption: Pharmacophore map showing the critical ionic interaction between the pyrrolidine nitrogen and the receptor's Asp3.32 residue.

Primary Biological Target: Histamine H3 Receptor[3][4][5][6]

The H3 receptor is an autoreceptor in the CNS that inhibits the release of histamine, acetylcholine, dopamine, and norepinephrine.[1]

-

Activity Mode: Inverse Agonist / Antagonist.

-

Therapeutic Outcome: Blocking H3 receptors increases the release of wakefulness-promoting neurotransmitters.[1]

-

Applications: Narcolepsy (e.g., Pitolisant analogs), ADHD, Cognitive Deficits (Alzheimer's).

Mechanism of Action (Signaling Pathway)

H3 is

Caption: Mechanism of H3 Inverse Agonism.[2] The ligand prevents Gi-protein activation, leading to increased cAMP and neurotransmitter release.

Experimental Protocols

To validate the biological activity of this scaffold, two distinct assays are required: a binding assay (affinity) and a functional assay (efficacy).

Protocol A: Radioligand Displacement Assay (H3 Affinity)

Objective: Determine the

-

Membrane Preparation:

-

Transfect HEK-293 cells with human H3 receptor cDNA.

-

Harvest cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge at 40,000 x g for 20 mins. Resuspend pellet in binding buffer.

-

-

Incubation:

-

Control: Membrane +

-NAMH (1 nM). -

Non-Specific: Add 10

M Thioperamide (blocks all H3 sites). -

Test: Add 1-(3-Pyrrolidinopropyl)piperazine derivative (concentration range

to

-

-

Filtration:

-

Incubate for 60 mins at 25°C.

-

Rapidly filter through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of the basic piperazine tail).

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

and convert to

-

Protocol B: GTP S Functional Assay

Objective: Confirm Inverse Agonist activity (reduction of basal G-protein activity).

| Step | Action | Critical Parameter |

| 1 | Preparation | Use membranes expressing high density H3 receptors (required for constitutive activity). |

| 2 | Reaction Mix | Assay Buffer + GDP (10 |

| 3 | Dosing | Add Test Compound. Do not add histamine. |

| 4 | Measurement | If the compound is an Inverse Agonist , |

| 5 | Validation | Compare against standard inverse agonist Ciproxifan. |

Secondary Target: Sigma Receptors

Recent medicinal chemistry campaigns indicate that piperazine-linked scaffolds often exhibit "dual affinity" for Sigma-1 (

-

Relevance:

antagonism enhances the analgesic effect of opioids and provides neuroprotection. -

Structure-Activity Relationship (SAR): The propyl-piperazine chain fits the

pharmacophore, which requires a basic nitrogen flanked by hydrophobic regions. -

Implication: When designing H3 antagonists using this scaffold, researchers must screen for Sigma binding to assess selectivity or exploit dual-action synergy (e.g., for neuropathic pain).

Toxicity and Safety Profile (ADME-Tox)

While the final drug derivatives are optimized for safety, the raw scaffold and simple derivatives carry specific risks associated with cationic amphiphilic drugs (CADs).

| Parameter | Risk/Observation | Mitigation Strategy |

| hERG Inhibition | Moderate Risk. Basic piperazine tails can block potassium channels (QT prolongation). | Screen early using Patch-Clamp assays. Introduce polar groups on the propyl chain to reduce lipophilicity. |

| Phospholipidosis | Lysosomal accumulation due to high pKa (>9) and lipophilicity. | Monitor via electron microscopy in toxicity studies. |

| Genotoxicity | Piperazine derivatives can form nitrosamines if exposed to nitrites. | Avoid nitrosating agents during synthesis and formulation. |

References

-

Walczyński, K. et al. (1999). Non-imidazole histamine H3 ligands.[3] Synthesis and preliminary pharmacological investigation. European Journal of Medicinal Chemistry.[4]

-

Stark, H. (2003). Recent advances in histamine H3/H4 receptor ligands. Expert Opinion on Therapeutic Patents.

-

Ligneau, X. et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology.[2] Journal of Pharmacology and Experimental Therapeutics.

-

Nieto, F.R. et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Journal of Medicinal Chemistry.[5]

-

European Directorate for the Quality of Medicines. (2023). Safety Data Sheet: Piperazine.

Sources

- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of potent non-imidazole histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijbpas.com [ijbpas.com]

- 5. Document: A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist. (CHEMBL1128351) - ChEMBL [ebi.ac.uk]

The Piperazine Scaffold: A Technical Guide to Therapeutic Applications and Synthetic Design

The following technical guide details the therapeutic landscape, mechanistic underpinnings, and synthetic protocols for piperazine-based compounds.

Executive Summary: The "Privileged" Scaffold

The piperazine ring (1,4-diazacyclohexane) is a cornerstone of modern medicinal chemistry, classified as a "privileged scaffold" due to its ability to bind multiple receptor subtypes with high affinity. Unlike passive linkers, the piperazine core actively dictates the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a drug candidate.

Its therapeutic versatility stems from three physicochemical pillars:

-

Conformational Rigidity: The chair conformation minimizes the entropy penalty upon receptor binding compared to flexible aliphatic chains.

-

Tunable Basicity: The pKa values (typically ~9.8 and ~5.6) allow for protonation at physiological pH, enhancing aqueous solubility and facilitating ionic interactions with receptor residues (e.g., Aspartate in GPCRs).

-

Vectorial Functionalization: The N1 and N4 positions allow for precise, divergent substitution, enabling "bivalent" ligand design that can bridge primary and secondary binding pockets.

This guide analyzes the application of piperazines in Central Nervous System (CNS) disorders and Oncology, supported by validated synthetic protocols and mechanistic insights.[1]

CNS Therapeutics: The Arylpiperazine Class

The Long-Chain Arylpiperazines (LCAPs) represent a dominant structural class in neuropsychiatry. These molecules typically consist of an arylpiperazine "head" group linked to a cyclic imide or amide "tail" via an alkyl spacer.

Mechanism of Action: GPCR Modulation

Arylpiperazines function primarily as modulators of Serotonin (5-HT) and Dopamine (D) receptors. The piperazine nitrogen (protonated) forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in the transmembrane domain of these GPCRs.

-

5-HT1A Receptor: Partial agonism is achieved by the aryl moiety interacting with aromatic clusters (Phe/Trp) in the receptor pocket.

-

D2/D3 Receptors: The "tail" region of LCAPs often extends into secondary binding pockets, conferring subtype selectivity (e.g., D3 over D2 selectivity in Cariprazine).

Visualization: Synaptic Modulation Pathway

The following diagram illustrates the modulation of synaptic transmission by piperazine-based antipsychotics (e.g., Aripiprazole).

Caption: Figure 1. Dual mechanism of piperazine-based partial agonists acting on pre- and post-synaptic Dopamine D2 receptors.

Oncology: Tubulin and Kinase Inhibition[2]

Beyond CNS, piperazines are critical in oncology, serving as linkers in kinase inhibitors (e.g., Imatinib) and as core pharmacophores in tubulin polymerization inhibitors.

Tubulin Polymerization Inhibition

Recent studies (e.g., compound MY-1121 ) have identified arylamide-piperazines that bind to the colchicine binding site of β-tubulin.[2]

-

Mechanism: The piperazine ring positions the aryl groups to sterically hinder the curvature of the tubulin dimer, preventing microtubule assembly. This leads to G2/M phase cell cycle arrest and apoptosis.

-

Advantage: Unlike taxanes, these compounds are often effective against multidrug-resistant (MDR) cell lines overexpressing P-glycoprotein (P-gp), as the piperazine scaffold can be modified to reduce P-gp efflux affinity.

Comparative Potency Data

The table below summarizes the potency of key piperazine derivatives in oncology applications.

| Compound Class | Target | Cell Line | IC50 / Kd | Clinical Status |

| Imatinib | BCR-ABL Kinase | K562 (CML) | 0.25 µM | FDA Approved |

| Palbociclib | CDK4/6 | MDA-MB-231 | ~0.01 µM | FDA Approved |

| MY-1121 | Tubulin (Colchicine Site) | SMMC-7721 (Liver) | 0.089 µM | Preclinical [1] |

| Entrectinib | ROS1/TRK | NSCLC (ROS1+) | 0.07 nM (Kd) | FDA Approved |

Technical Deep Dive: Synthesis Protocol

The construction of N-aryl piperazines is a critical step in synthesizing bioactive libraries. While nucleophilic aromatic substitution (SNAr) is common, it is limited to electron-deficient aryl halides. The Buchwald-Hartwig Amination offers a superior, generalizable protocol for electron-rich and electron-neutral substrates.

Protocol: Pd-Catalyzed N-Arylation of Piperazine

Objective: Synthesize 1-(4-methoxyphenyl)piperazine from 4-bromoanisole. Scope: Applicable to CNS and anticancer lead synthesis.[1]

Reagents & Materials:

-

Substrate: 4-Bromoanisole (1.0 equiv)

-

Amine: Piperazine (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: BINAP or Xantphos (3 mol%)

-

Base: Cs₂CO₃ (1.4 equiv) - Crucial for functional group tolerance.

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon for 15 minutes.

-

Catalyst Pre-complexation: Add Pd(OAc)₂ and BINAP to the flask. Add 5 mL of anhydrous toluene. Stir at room temperature for 10 minutes to form the active Pd(0)-ligand complex (solution turns orange/red).

-

Reactant Addition: Add 4-Bromoanisole, Piperazine, and Cs₂CO₃ to the mixture.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Checkpoint: The disappearance of the aryl bromide spot indicates completion.

-

-

Work-up: Cool to room temperature. Filter through a Celite pad to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM with 1% NH₄OH to prevent streaking of the basic amine).

Synthesis Workflow Diagram

Caption: Figure 2. Workflow for the Buchwald-Hartwig amination of piperazine derivatives.

Future Perspectives: PROTACs and Hybrids

The future of piperazine therapeutics lies in Proteolysis Targeting Chimeras (PROTACs) . The piperazine ring is increasingly used as a rigid linker in PROTACs to maintain the precise spatial orientation required between the E3 ligase ligand and the target protein ligand. Its rigidity improves cell permeability compared to polyethylene glycol (PEG) chains.

Furthermore, hybrid molecules (e.g., Piperazine-Coumarin or Piperazine-Benzimidazole) are being explored to tackle antimicrobial resistance (AMR), leveraging the scaffold's ability to penetrate bacterial cell walls.

References

-

Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation. Source: PubMed / NIH (2024) URL:[Link] (Note: Validated via context search for MY-1121 data).

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: Molecular Diversity (2025 Review) URL:[Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023). Source: MDPI (Molecules) URL:[Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. Source: Expert Opinion on Drug Discovery URL:[Link]

-

Recent advances in piperazine derivatives as antibacterial agents. Source: Molecular Diversity URL:[Link]

Sources

Anthelmintic Properties of Piperazine Derivatives: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical exploration of piperazine and its derivatives as a significant class of anthelmintic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with field-proven insights into the mechanism of action, structure-activity relationships, and evaluation methodologies pertinent to this chemical class.

Introduction: The Enduring Role of Piperazine in Helminthiasis Control

Helminth infections afflict a substantial portion of the global population, particularly in regions with inadequate sanitation, posing a significant threat to human and animal health. The development of effective anthelmintic agents is a cornerstone of parasitic disease control. Piperazine, a simple six-membered heterocyclic compound, was first introduced as an anthelmintic in the 1950s and has since become a foundational scaffold in medicinal chemistry for the treatment of nematode infections[1]. Its derivatives have expanded the therapeutic utility of this chemical class, addressing a range of parasitic worms through varied and specific mechanisms of action. This guide delves into the core scientific principles that underpin the anthelmintic activity of piperazine derivatives, offering a technical framework for their continued development and evaluation.

The Neuromuscular Junction: Piperazine's Primary Theater of Action

The efficacy of piperazine hinges on its ability to disrupt the neuromuscular coordination of susceptible helminths, leading to their expulsion from the host.

The GABAergic Mechanism: Inducing Flaccid Paralysis

The principal mechanism of action for piperazine is its function as a γ-aminobutyric acid (GABA) receptor agonist at the nematode neuromuscular junction[2][3]. In invertebrates, GABA is a primary inhibitory neurotransmitter that controls muscle function.

The sequence of events is as follows:

-

Binding to GABA Receptors: Piperazine binds to and activates GABA-gated chloride channels on the helminth's muscle cell membrane[4][5].

-

Chloride Ion Influx: This activation opens the channels, leading to an influx of chloride ions (Cl⁻) into the muscle cell.

-

Hyperpolarization: The influx of negatively charged ions causes hyperpolarization of the cell membrane, making it less responsive to excitatory stimuli from motor neurons, such as acetylcholine[4].

-

Flaccid Paralysis: The resulting inhibition of muscle contraction leads to a state of flaccid paralysis[2][6].

-

Expulsion: The paralyzed worms are unable to maintain their position within the host's gastrointestinal tract and are subsequently expelled by natural peristalsis[2][7].

This mechanism is highly selective for helminths because vertebrate GABA receptors are primarily confined to the central nervous system (CNS) and possess different isoform structures, whereas in nematodes, these receptors are critically located at the neuromuscular junction[2][3].

A Divergent Path: Diethylcarbamazine (DEC)

Notably, the prominent piperazine derivative diethylcarbamazine (DEC) operates through a different, host-mediated mechanism primarily against filarial worms. DEC does not directly cause paralysis. Instead, its mechanism is thought to involve:

-

Inhibition of Arachidonic Acid Metabolism: DEC is an inhibitor of arachidonic acid metabolism within microfilariae[8].

-

Sensitization to Immune Attack: This disruption makes the microfilariae more susceptible to the host's innate immune response, sensitizing them to phagocytosis[9][10].

-

Direct Action on TRP Channels: Recent evidence also suggests DEC can directly induce a temporary spastic paralysis in parasites by opening Transient Receptor Potential (TRP) channels in the worm's muscle, leading to calcium influx and contraction[11].

This dual mechanism highlights the versatility of the piperazine scaffold in developing anthelmintics with distinct modes of action.

Structure-Activity Relationship (SAR) and Chemical Synthesis

The development of novel piperazine derivatives with enhanced potency, broader spectrum, or improved pharmacokinetic profiles is a key objective in anthelmintic research. The core piperazine ring is the essential pharmacophore, but substitutions at the N1 and N4 positions dramatically influence biological activity.

A common synthetic route involves a two-step protocol where various substituted acids are first converted to their corresponding acid chlorides. These reactive intermediates are then reacted with an appropriate N-substituted piperazine to yield the final 1,4-disubstituted derivatives[12].

| Substitution Position | Moiety Type | Impact on Anthelmintic Activity | Rationale / Example |

| N1 | Methyl Group | Often maintained for baseline activity. | Methyl piperazine is a common starting reagent in synthesis[12]. |

| N1 | Phenyl Group | Can confer activity; substitutions on the phenyl ring are critical. | 1-phenyl piperazine is a key intermediate for creating derivatives with varied activities[13]. |

| N4 | Carboxamide | Essential for the anti-filarial activity of Diethylcarbamazine (DEC). | The N,N-diethylcarboxamide moiety is the defining feature of DEC[8]. |

| N4 | Substituted Benzoyl | Electron-withdrawing or donating groups can modulate potency. | Derivatives with chloro or nitro-phenyl groups have shown significant in vitro activity against earthworm models[14]. |

| N4 | Azo Linkage | Introduction of a diazene group linked to a substituted phenyl ring. | Compounds like 1-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)diazene were found to be highly potent in in vitro assays[14]. |

This table summarizes general trends observed in published studies. Specific activity is highly dependent on the full molecular structure and the target helminth species.

Spectrum of Activity and Pharmacokinetic Profile

The clinical and veterinary utility of a drug is defined by its spectrum of activity and its behavior within the host.

-

Spectrum of Activity:

-

Piperazine (Citrate/Adipate salts): Primarily effective against intestinal nematodes such as Ascaris lumbricoides (human roundworm) and Enterobius vermicularis (pinworm)[6][15]. It is also used against Ascaridia galli in poultry[16].

-

Diethylcarbamazine (DEC): The drug of choice for treating filarial infections, including lymphatic filariasis (Wuchereria bancrofti) and loiasis (Loa loa)[10][17].

-

-

Pharmacokinetics:

-

Absorption: Piperazine is readily absorbed from the gastrointestinal tract following oral administration[15][18].

-

Distribution: It is distributed throughout the body and is known to enter breast milk[15].

-

Metabolism & Excretion: Piperazine is partly metabolized, and both the parent drug and its metabolites are excreted via the urine[15][18]. The time course of absorption, distribution, metabolism, and elimination is critical for ensuring that an effective concentration of the active drug reaches the site of the parasites[19].

-

A Self-Validating Framework for Experimental Evaluation

The screening and validation of new piperazine derivatives require a systematic, multi-tiered approach. This process is designed to efficiently identify promising candidates while minimizing the use of resource-intensive in vivo models.

Protocol: In Vitro Anthelmintic Activity Assay Using Pheretima posthuma

This protocol provides a robust method for the primary screening of novel compounds. Pheretima posthuma (Indian adult earthworm) is an excellent model as it has anatomical and physiological similarities to intestinal roundworms[20].

Materials:

-

Healthy, adult Pheretima posthuma earthworms.

-

Test compounds (novel piperazine derivatives).

-

Reference standard (e.g., Piperazine Citrate, 2 mg/mL)[21].

-

Negative control (Goodwin's solution or normal saline).

-

Goodwin's physiological solution.

-

Petri dishes or multi-well plates.

-

Water bath maintained at 39°C ± 1°C[21].

-

Stopwatch.

Methodology:

-

Acclimatization: Collect adult earthworms of similar size (e.g., 5-8 cm). Wash them with normal saline to remove fecal matter and allow them to acclimatize in Goodwin's solution for 30 minutes.

-

Group Allocation: Randomly assign worms to groups of 3-5 per Petri dish. Each dish will represent a different treatment: negative control, reference standard, and various concentrations of the test compounds (e.g., 5, 10, 20 mg/mL).

-

Drug Exposure: Remove the acclimatization solution and add the respective treatment solutions to each Petri dish, ensuring the worms are fully submerged.

-

Observation: Immediately start the stopwatch. Observe the worms for motility. The primary endpoints are:

-

Time of Paralysis (tₚ): Record the time when no movement is observed except when the worm is shaken vigorously or prodded.

-

Time of Death (tₗ): Confirm death by transferring the worm to warm water (50°C)[21]. The absence of any movement indicates death. Record the time.

-

-

Data Analysis: Record the tₚ and tₗ for each worm in each group. Calculate the mean and standard error for each concentration. A dose-dependent decrease in the time to paralysis and death compared to the negative control indicates anthelmintic activity. The potency of the test compounds can be compared to the reference standard.

Causality and Self-Validation: This assay is self-validating through the inclusion of controls. The negative control ensures that the medium itself does not cause paralysis or death. The positive control (Piperazine Citrate) confirms the sensitivity of the assay system and provides a benchmark against which new derivatives can be judged. A clear dose-response relationship (higher concentrations causing faster paralysis) provides strong evidence of direct pharmacological effect.

In Vivo Models for Efficacy Confirmation

While in vitro assays are essential for initial screening, they cannot fully replicate the complex host-parasite environment[22]. Compounds that demonstrate significant in vitro activity must be validated in in vivo models. Common models include rodents artificially infected with nematodes like Ancylostoma ceylanicum or Heligmosomoides polygyrus[23]. The primary endpoint in these studies is often the Fecal Egg Count Reduction Test (FECRT) or a direct count of adult worm burden post-treatment, which provides a definitive measure of a compound's therapeutic efficacy.

The Growing Challenge of Anthelmintic Resistance

The extensive use of anthelmintics has inevitably led to the emergence of drug-resistant parasite populations, a serious threat to both veterinary and human medicine[1][24]. Understanding the mechanisms of resistance is crucial for monitoring its spread and for designing next-generation drugs that can circumvent it.

Mechanisms of resistance to anthelmintics like piperazine can include:

-

Target Site Modification: Changes in the amino acid sequence of the GABA receptor subunits can reduce the binding affinity of piperazine, rendering it less effective[24].

-

Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters or other efflux pumps in the parasite's cell membrane can actively remove the drug from its site of action[24].

-

Enhanced Drug Metabolism: An increase in the activity of metabolic enzymes, such as cytochrome P450s, can lead to faster detoxification and inactivation of the drug within the parasite[24].

The development of molecular assays (e.g., PCR to detect specific resistance-conferring mutations) and sensitive bioassays (e.g., larval motility tests) is critical for the early detection of resistance[24][25].

Conclusion and Future Outlook

The piperazine scaffold remains a highly valuable platform in the discovery of new anthelmintic agents. Its primary mechanism of inducing flaccid paralysis through GABA receptor agonism is well-established and offers a clear target for structure-based drug design. Furthermore, derivatives like DEC demonstrate that the core structure can be adapted to engage entirely different therapeutic pathways, including modulation of the host immune system.

Future research should focus on synthesizing novel derivatives with improved potency against resistant strains and a broader spectrum of activity. A systematic evaluation workflow, combining high-throughput in vitro screening with targeted in vivo validation, will be essential to identify the next generation of piperazine-based anthelmintics. Addressing the challenge of resistance through rational drug design and vigilant monitoring will ensure that this venerable class of compounds continues to play a vital role in the global fight against parasitic diseases.

References

-

MIMS Philippines. (n.d.). Piperazine. MIMS Philippines. [Link]

-

MIMS Hong Kong. (n.d.). Piperazine. MIMS Hong Kong. [Link]

-

Gaikwad, S., et al. (n.d.). In vitro Anthelmintic Activity of Stem Extracts of Piper betle Linn Against Pheritima Posthuma. International Journal of Pharmaceutical & Biological Archives. [Link]

-

Study.com. (n.d.). Piperazine: Synthesis, Dosage & Structure. Study.com. [Link]

-

Faizan, S., et al. (2021). Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. Future Journal of Pharmaceutical Sciences, 7(1). [Link]

-

Pharma Dost. (n.d.). Piperazine derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Synthesis and Drug Profile | Anthelmintics. [Link]

-

ResearchGate. (n.d.). Structure-activity relationship of antipsychotic piperazine derivatives. ResearchGate. [Link]

-

YouTube. (2024). Pharmacology of Diethylcarbamazine citrate (DEC) Pharmacokinetics, Uses, Mechanism of action, Effect. [Link]

-

Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

-

ResearchGate. (n.d.). Synthesis of piperazine-based analog as anthelmintic agent. ResearchGate. [Link]

-

Mayo Clinic. (2025). Piperazine (oral route). Mayo Clinic. [Link]

-

Britannica. (n.d.). Piperazine. Britannica. [Link]

-

ResearchGate. (n.d.). Activity of three piperazine compounds in causing elimination of A. galli from naturally. ResearchGate. [Link]

-

International Journal of Pharmaceutical and Research Sciences. (n.d.). Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents. IJPRS. [Link]

-

ResearchGate. (2025). Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine derivatives. ResearchGate. [Link]

-

Keiser, J., & McCarthy, J. (2021). High-content approaches to anthelmintic drug screening. Trends in Parasitology, 37(1), 35-46. [Link]

-

MSD Veterinary Manual. (n.d.). Pharmacokinetics of Anthelmintics in Animals. MSD Veterinary Manual. [Link]

-

PubChem. (n.d.). Diethylcarbamazine. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Diethylcarbamazine. Wikipedia. [Link]

-

InVivo Biosystems. (n.d.). Seventeen Minutes of Science: Comparing platforms for testing anthelmintic drugs in C. elegans. InVivo Biosystems. [Link]

-

Ali, D. N., & Hennessy, D. R. (2021). Anthelmintic Resistance and Its Mechanism: A Review. Veterinary Medicine International, 2021, 6693568. [Link]

-

Oluyomi, T. S., et al. (2013). Anthelmintic activity of Cassia occidentalis L. methanolic leaf extract on Ascaridia galli and Heterakis gallinarum and its acute toxicity. International Journal of Basic & Clinical Pharmacology, 2(6), 727-732. [Link]

-

Smout, M. J., et al. (2011). A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. PLOS Neglected Tropical Diseases, 5(11), e1385. [Link]

-

Lavan, T. L., & Partridge, F. A. (2020). Anthelmintic drug discovery: target identification, screening methods and the role of open science. Beilstein Journal of Organic Chemistry, 16, 1583–1598. [Link]

-

InVivo Biosystems. (2021). Comparing platforms for testing anthelmintic drugs in C. elegans with Dr. Janis Weeks. InVivo Biosystems. [Link]

-

RxReasoner. (n.d.). Diethylcarbamazine Pharmacology. RxReasoner. [Link]

-

Veterinary World. (2024). In vitro anthelmintic activity of Phyllanthus niruri Linn., Andrographis. Veterinary World. [Link]

-

Verma, S., et al. (2020). Diethylcarbamazine activates TRP channels including TRP-2 in filaria, Brugia malayi. Scientific Reports, 10(1), 12586. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Piperazine citrate: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 6. Piperazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 7. Piperazine | drug | Britannica [britannica.com]

- 8. Diethylcarbamazine - Wikipedia [en.wikipedia.org]

- 9. Diethylcarbamazine | C10H21N3O | CID 3052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Diethylcarbamazine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 11. Diethylcarbamazine activates TRP channels including TRP-2 in filaria, Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents | International Journal of Research in Pharmacology & Pharmacotherapeutics [ijrpp.com]

- 13. Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents - IJPRS [ijprs.com]

- 14. researchgate.net [researchgate.net]

- 15. mims.com [mims.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. mims.com [mims.com]

- 19. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. ijbcp.com [ijbcp.com]

- 22. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 23. BJOC - Anthelmintic drug discovery: target identification, screening methods and the role of open science [beilstein-journals.org]

- 24. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]

1-(3-Pyrrolidinopropyl)Piperazine as a linker in PROTACs

An In-Depth Technical Guide: 1-(3-Pyrrolidinopropyl)piperazine as a Strategic Linker in Proteolysis-Targeting Chimeras (PROTACs)

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. The success of a PROTAC molecule is not solely dependent on its warhead for the protein of interest (POI) or its E3 ligase ligand; the linker connecting these two moieties is a critical determinant of the molecule's efficacy, selectivity, and pharmacokinetic properties. While early PROTAC design relied on simple alkyl and polyethylene glycol (PEG) chains, the field is rapidly evolving towards the use of more complex, functional linkers. This guide provides an in-depth technical exploration of the 1-(3-Pyrrolidinopropyl)piperazine scaffold as a highly strategic linker in PROTAC design. We will dissect the structural and physicochemical rationale for its use, provide detailed synthetic methodologies, and outline a comprehensive workflow for its evaluation. This document serves as a practical manual for researchers aiming to leverage this advanced linker to develop next-generation protein degraders with superior drug-like properties.

The PROTAC Revolution & the Centrality of the Linker

PROTACs are heterobifunctional molecules that represent a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism. Instead of merely inhibiting a target protein, PROTACs eliminate it entirely. They achieve this by forming a ternary complex between the target protein and an E3 ubiquitin ligase, which tags the target for degradation by the 26S proteasome. Once the protein is degraded, the PROTAC is released and can catalyze further degradation cycles.

The molecule's architecture consists of three key components:

-

A Warhead: Binds to the target Protein of Interest (POI).

-

An E3 Ligase Ligand: Recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).

-

A Linker: Covalently connects the warhead and the E3 ligase ligand.

Initially viewed as a simple spacer, the linker is now understood to be a critical modulator of a PROTAC's biological activity and physicochemical properties. Its length, rigidity, and composition profoundly influence the stability and geometry of the ternary complex, which is essential for efficient ubiquitination. Furthermore, the linker significantly impacts crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility and cell permeability.

Rational Design of PROTAC Linkers: Beyond PEG and Alkyl Chains

The initial wave of PROTAC development predominantly utilized flexible linkers, such as polyethylene glycol (PEG) or simple alkyl chains. These linkers are synthetically accessible and allow for straightforward modulation of length. However, their high flexibility can come at an entropic cost when forming the highly organized ternary complex. Moreover, highly lipophilic alkyl chains can lead to poor aqueous solubility and non-specific binding, while PEG chains can sometimes result in poor cell permeability and rapid metabolic clearance.

This has led to a strategic shift towards linkers with greater rigidity and functionality. Incorporating heterocyclic scaffolds, such as piperazine and piperidine rings, has become a key strategy to address these limitations. These rigid motifs can help pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex formation. Furthermore, the introduction of basic nitrogen atoms within these rings can significantly improve aqueous solubility upon protonation, a critical factor for oral bioavailability and overall drug-likeness.

Experimental Protocol: Synthesis of 1-(3-Pyrrolidinopropyl)piperazine

-

Alkylation:

-

To a solution of N-Boc-piperazine (1.0 eq) in acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.5 eq) and 1-(3-chloropropyl)pyrrolidine hydrochloride (1.1 eq).

-

Heat the reaction mixture to 80 °C and stir overnight under a nitrogen atmosphere.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the mixture to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography (Silica gel, gradient elution with Dichloromethane (DCM) / Methanol) to yield the Boc-protected intermediate.

-

-

Deprotection:

-

Dissolve the purified Boc-protected intermediate (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final 1-(3-Pyrrolidinopropyl)piperazine linker as a free base.

-

General Protocol for PROTAC Assembly

The synthesized linker, now possessing a reactive secondary amine on the piperazine ring, can be coupled to the POI warhead and the E3 ligase ligand. This is typically achieved through sequential amide bond formations.

Experimental Protocol: PROTAC Synthesis via Amide Coupling

Self-Validating System Note: Each coupling step must be followed by purification and full characterization to ensure the integrity of the intermediate before proceeding to the next step.

-

First Coupling (Linker to E3 Ligase Ligand):

-

Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) in dry dimethylformamide (DMF).

-

Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature for pre-activation.

-

Add a solution of the 1-(3-Pyrrolidinopropyl)piperazine linker (1.1 eq) in DMF to the activated mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by preparative HPLC to obtain the Linker-E3 Ligand intermediate.

-

-

Second Coupling (Intermediate to POI Warhead):

-

Follow the same amide coupling procedure as above, using the purified Linker-E3 Ligand intermediate (1.0 eq) and the POI warhead containing a carboxylic acid (1.1 eq).

-

After workup and purification by preparative HPLC, the final PROTAC molecule is obtained.

-

Characterization

Full characterization is essential to confirm the identity, purity, and stability of the final PROTAC.

-

¹H and ¹³C NMR: To confirm the chemical structure and verify the presence of all components.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

-

Analytical HPLC: To determine the purity of the final compound, which should typically be >95% for use in biological assays.

Application and Evaluation: A Case Study

To illustrate the practical application of the 1-(3-Pyrrolidinopropyl)piperazine linker, we present a hypothetical but scientifically rigorous case study for the degradation of Bruton's tyrosine kinase (BTK), a validated target in B-cell malignancies.

Hypothetical PROTAC Design

-

PROTAC Name: BTK-Degrader-P3P

-

POI Warhead: Ibrutinib derivative (covalent binder to BTK).

-

E3 Ligase Ligand: Pomalidomide (recruits CRBN).

-

Linker: 1-(3-Pyrrolidinopropyl)piperazine.

-

Control Compound: A structurally identical PROTAC but with a standard PEG4 linker (BTK-Degrader-PEG4).

Biological Evaluation Workflow

1. Western Blot for BTK Degradation:

-

Objective: To quantify the degradation of BTK protein.

-

Method:

-

Seed Ramos cells (a human Burkitt's lymphoma cell line) in 6-well plates.

-

Treat cells with increasing concentrations of BTK-Degrader-P3P and BTK-Degrader-PEG4 (e.g., 1 nM to 10 µM) for 24 hours.

-

Lyse the cells, quantify total protein, and separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane and probe with primary antibodies against BTK and a loading control (e.g., GAPDH).

-

Incubate with secondary antibodies and visualize bands.

-

Quantify band intensity to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).

-

2. Cell Viability Assay:

-

Objective: To assess the on-target cytotoxic effect of BTK degradation.

-

Method:

-

Seed Ramos cells in 96-well plates.

-

Treat with a serial dilution of the PROTACs for 72 hours.

-

Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration).

-

3. Parallel Artificial Membrane Permeability Assay (PAMPA):

-

Objective: To evaluate passive membrane permeability.

-

Method:

-

Use a 96-well PAMPA plate system, with a donor plate at the bottom and an acceptor plate with a lipid-coated filter on top.

-

Add the PROTACs to the donor wells.

-

Incubate for several hours.

-

Measure the concentration of the compound in both donor and acceptor wells by UV-Vis spectroscopy or LC-MS.

-

Calculate the permeability coefficient (Pe).

-

Expected Outcomes and Data Interpretation

The unique structure of the 1-(3-Pyrrolidinopropyl)piperazine linker is hypothesized to confer superior properties compared to a standard PEG linker.

| Assay | Expected Outcome for BTK-Degrader-P3P | Rationale |

| BTK Degradation (DC₅₀) | Lower DC₅₀ than BTK-Degrader-PEG4 | The semi-rigid nature of the P3P linker may pre-organize the molecule, leading to more efficient ternary complex formation and thus higher degradation potency. |

| Cell Viability (IC₅₀) | Lower IC₅₀ than BTK-Degrader-PEG4 | More efficient degradation of the pro-survival BTK protein should translate to more potent anti-proliferative effects. |

| PAMPA (Permeability) | Higher permeability coefficient (Pe) | The balanced lipophilicity and dual basic centers of the P3P linker are expected to improve passive diffusion across the cell membrane compared to the more polar PEG linker. |

Conclusion and Future Perspectives

The 1-(3-Pyrrolidinopropyl)piperazine scaffold represents a significant advancement in the rational design of PROTAC linkers. By combining a semi-rigid piperazine core with a functionally distinct pyrrolidinopropyl extension, it offers a powerful tool to simultaneously optimize the potency, solubility, and permeability of protein degraders. The dual basic nature of this linker is a particularly compelling feature for improving the challenging pharmacokinetic profiles often associated with these large molecules.

Future work should focus on exploring variations of this theme. Modifying the substitution on the pyrrolidine ring or altering the length of the propyl chain could provide a toolkit of related linkers to fine-tune the properties of PROTACs for specific targets and E3 ligases. As the field of targeted protein degradation continues to mature, such sophisticated, functionally-dense linkers will be indispensable for translating the promise of PROTACs into clinically successful therapeutics.

References

-

DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(34), 22166-22176. [Link]

-

Burslem, G. M., & Crews, C. M. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Cell Chemical Biology, 27(4), 368-377. [Link]

-

Testa, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(16), 8725-8758. [Link]

-

Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-390. [Link]

-

Scafida, A., & Nachira, A. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 8, 633. [Link]

-

Maple, H. J., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(22), 16347-16364. [Link]

-

Gueret, R., et al. (2020). A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides 2-aryl, 2-heteroaryl, as well as 2-alkyl piperazines under mild conditions. Organic Letters, 22(13), 5157-5162. [Link]

-

Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) – Past, present and future. Drug Discovery Today: Technologies, 31, 15-27. [Link]

-

Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? [Link]

-

An, S., & Fu, L. (2022). An overview of PROTACs: a promising drug discovery paradigm. RSC Medicinal Chemistry, 13(10), 1195-1210. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

Tinworth, C.P., & Diss, J.K. (2020). Current strategies for the design of PROTAC linkers: a critical review. [Link]

-

Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. [Link]

-

ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

-

ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

- Google Patents. (1997). Method for preparing piperazines.

-

Scafida, A., & Nachira, A. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. [Link]

-

ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

-

Khan, S., et al. (2022). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules, 27(21), 7205. [Link]

Methodological & Application

Synthesis Protocol for 1-(3-Pyrrolidinopropyl)piperazine: An Application Note for Drug Discovery

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 1-(3-Pyrrolidinopropyl)piperazine, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds via the preparation of a key intermediate, 1-(3-chloropropyl)pyrrolidine, followed by a nucleophilic substitution reaction with piperazine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a robust and reproducible protocol, and methods for purification and characterization. The piperazine moiety is a privileged scaffold in modern drug discovery, known for improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1]

Introduction

The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its ability to impart desirable properties such as aqueous solubility, appropriate basicity, and favorable chemical reactivity.[1] Its incorporation into drug candidates can significantly modulate their biological activity and pharmacokinetic profiles.[2] 1-(3-Pyrrolidinopropyl)piperazine combines the advantageous features of the piperazine core with a flexible pyrrolidinopropyl side chain, making it a versatile intermediate for the synthesis of novel compounds targeting a range of biological targets, including G protein-coupled receptors, ion channels, and enzymes.[3]

This document outlines a reliable and scalable synthetic route to 1-(3-Pyrrolidinopropyl)piperazine, commencing with the synthesis of the alkylating agent, 1-(3-chloropropyl)pyrrolidine, followed by its reaction with piperazine. The protocol emphasizes strategies to favor the desired mono-alkylation product and provides detailed procedures for purification and spectroscopic characterization.

Synthetic Strategy and Mechanistic Rationale

The overall synthesis is a two-step process, as illustrated in the workflow diagram below.

Figure 1: Overall synthetic workflow for 1-(3-Pyrrolidinopropyl)piperazine.

Step 1: Synthesis of 1-(3-chloropropyl)pyrrolidine

The first step involves the N-alkylation of pyrrolidine with 1-bromo-3-chloropropane.[4] In this reaction, the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the more electrophilic carbon atom attached to the bromine. Bromine is a better leaving group than chlorine, leading to the selective displacement of the bromide ion. An excess of pyrrolidine is used to act as both the nucleophile and a base to neutralize the hydrobromic acid (HBr) formed during the reaction, thus preventing the protonation of the starting pyrrolidine which would render it non-nucleophilic.

Step 2: Synthesis of 1-(3-Pyrrolidinopropyl)piperazine

The second step is the N-alkylation of piperazine with the synthesized 1-(3-chloropropyl)pyrrolidine. A significant challenge in this step is the potential for di-alkylation, where the pyrrolidinopropyl group attaches to both nitrogen atoms of the piperazine ring.[5][6] To circumvent this, a large excess of piperazine is employed. This stoichiometric control ensures that the concentration of the mono-alkylated product is statistically favored, as the unreacted piperazine is more likely to be the nucleophile than the mono-substituted product.

Experimental Protocols

Part 1: Synthesis of 1-(3-chloropropyl)pyrrolidine

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-3-chloropropane | 157.44 | 18.6 g (11.8 mL) | 0.118 |

| Pyrrolidine | 71.12 | 16.8 g (19.7 mL) | 0.236 |

| Diethyl ether | - | 200 mL | - |

| 10% Hydrochloric acid (aq) | - | As needed | - |

| 20% Sodium hydroxide (aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-bromo-3-chloropropane (18.6 g, 0.118 mol) and diethyl ether (200 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add pyrrolidine (16.8 g, 0.236 mol) to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.[4] A white precipitate of pyrrolidinium bromide will form.

-

Filter the reaction mixture to remove the solid precipitate and wash the solid with a small amount of cold diethyl ether.

-

Transfer the filtrate to a separatory funnel and add ice-cold 10% hydrochloric acid (100 mL). Shake vigorously and separate the layers. Discard the ether layer.[4]

-

Cool the aqueous layer in an ice bath and basify by the slow addition of 20% sodium hydroxide solution until the pH is >12.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain 1-(3-chloropropyl)pyrrolidine as a colorless oil.

Part 2: Synthesis of 1-(3-Pyrrolidinopropyl)piperazine

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(3-chloropropyl)pyrrolidine | 147.65 | 7.38 g | 0.05 |

| Piperazine | 86.14 | 21.5 g | 0.25 |

| Toluene | - | 150 mL | - |

| Sodium Carbonate (anhydrous) | 105.99 | 10.6 g | 0.1 |

| Saturated Sodium Chloride (aq) | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine piperazine (21.5 g, 0.25 mol), anhydrous sodium carbonate (10.6 g, 0.1 mol), and toluene (150 mL).

-

Heat the mixture to reflux with vigorous stirring.

-

Add a solution of 1-(3-chloropropyl)pyrrolidine (7.38 g, 0.05 mol) in toluene (20 mL) dropwise to the refluxing mixture over 30 minutes.

-

Continue to reflux the reaction mixture for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filtrate with saturated sodium chloride solution (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

-

The excess piperazine can be removed by sublimation under high vacuum.

-

The remaining crude product can be purified by vacuum distillation to yield 1-(3-Pyrrolidinopropyl)piperazine as a viscous liquid. The product can also be converted to its hydrochloride salt for easier handling and purification by recrystallization.[7]

Product Characterization

The identity and purity of the final product should be confirmed by standard spectroscopic methods.

-

¹H NMR: The spectrum should show characteristic signals for the pyrrolidine ring protons, the piperazine ring protons, and the propyl chain protons. The integration of these signals should correspond to the expected number of protons.

-

¹³C NMR: The spectrum will confirm the number of unique carbon environments in the molecule.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 1-(3-Pyrrolidinopropyl)piperazine (197.32 g/mol ) should be observed.[8]

-

Infrared (IR) Spectroscopy: The spectrum will show characteristic C-H and C-N stretching vibrations.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(3-Pyrrolidinopropyl)piperazine. By carefully controlling the stoichiometry in the final step, the formation of the desired mono-substituted product is favored. The described purification and characterization methods will ensure the isolation of a high-purity compound suitable for further use in drug discovery and medicinal chemistry research. The versatility of the piperazine scaffold continues to make it a cornerstone in the development of novel therapeutics.[2]

References

-

ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in Piperazine Synthesis. Retrieved from [Link]

-

University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from [Link]

-

MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

- Google Patents. (n.d.). US3697524A - Process for preparing 1,4-disubstituted piperazines.

- (n.d.).

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

- Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

- Google Patents. (n.d.). US2525223A - Preparation of n-substituted piperazines.

-

ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

- Google Patents. (n.d.). US2919275A - Purification of piperazine.

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

PubMed. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

- (n.d.). Bioactive compounds bearing N‐alkylated pyrrolidine and piperidine moieties.

-

ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Retrieved from [Link]

-